6-Cyclopentyl-2-cyclopropylpyrimidin-4-amine
Overview
Description
6-Cyclopentyl-2-cyclopropylpyrimidin-4-amine is a chemical compound with the molecular formula C12H17N3 and a molecular weight of 203.28 g/mol . It is used for research purposes.
Synthesis Analysis
The synthesis of amines like this compound can be achieved through various methods. One common method involves the reduction of nitriles or amides and nitro compounds. Other reactions involve alkyl groups, S N 2 reactions of alkyl halides, ammonia and other amines, and nucleophilic attack by an azide ion on an alkyl halide, followed by reduction of the azide so formed .Molecular Structure Analysis
The InChI code for this compound is1S/C12H17N3/c13-11-7-10 (8-3-1-2-4-8)14-12 (15-11)9-5-6-9/h7-9H,1-6H2, (H2,13,14,15)
. This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.
Scientific Research Applications
Synthesis and Chemical Reactivity
- Synthesis of α-Aminophosphonates : A study demonstrated an efficient method for synthesizing α-aminophosphonates derived from 2-cyclopropylpyrimidin-4-carbaldehyde, relevant for creating compounds with potential medicinal properties (P. S. Reddy, P. V. G. Reddy, & S. Reddy, 2014).
- Reactions with Nucleophiles : Research on 2-halogenopyrimidines and their reactions with potassium amide in liquid ammonia has been conducted, providing insights into the formation of compounds like 4-amino-2-methylpyrimidine, which may have implications for the development of new chemical entities (H. J. Hertog, H. Plas, M. Pieterse, & J. Streef, 2010).
Crystal Structure Analysis
- Analysis of Cyprodinil : A study on the crystal structure of cyprodinil, a compound structurally similar to 6-Cyclopentyl-2-cyclopropylpyrimidin-4-amine, provides valuable information about the molecular arrangement and potential interactions of similar compounds (Youngeun Jeon, Gihaeng Kang, Seonghwa Cho, & Tae Ho Kim, 2015).
Novel Synthesis Routes
- Synthesis of Pyrido[2,3-d]pyrimidin-5-one Derivatives : Innovative methods for synthesizing pyrido[2,3-d]pyrimidin-5-one derivatives using 6-(R-amino)-5-acetyl-4-methylsulfonyl-2-phenylpyrimidines were reported, which could be relevant for the synthesis of compounds structurally related to this compound (A. Komkov, S. Baranin, A. Dmitrenok, N. Kolotyrkina, & I. Zavarzin, 2021).
Biological Activity
- Antituberculous Effects of Arylaminopyrimides : A study reported the synthesis of 4-arylamino-2-(2-acetoxyethyl)amino-6-methylpyrimidines and their pronounced antituberculous effect, which might have implications for the biological activities of structurally similar compounds like this compound (A. V. Erkin & V. Krutikov, 2007).
Future Directions
The future directions of chemical theory and computation could potentially impact the study and application of compounds like 6-Cyclopentyl-2-cyclopropylpyrimidin-4-amine. Advances in computational power, detailed criteria for databases, effective data sharing strategies, and deep learning workflows are among the future directions for chemistry in the big data era .
Properties
IUPAC Name |
6-cyclopentyl-2-cyclopropylpyrimidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3/c13-11-7-10(8-3-1-2-4-8)14-12(15-11)9-5-6-9/h7-9H,1-6H2,(H2,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQXAPCHPIKZNOC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2=CC(=NC(=N2)C3CC3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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